

# Benzenedimethanamine-diethylamine CAS 71277-17-3 property data sheet

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## Compound of Interest

Compound Name: *Benzenedimethanamine-diethylamine*

Cat. No.: *B8104368*

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## Technical Guide: Benzenedimethanamine-diethylamine (CAS 71277-17-3)

Disclaimer: Based on a comprehensive review of publicly available data, a complete experimental property data sheet for **Benzenedimethanamine-diethylamine** (CAS 71277-17-3) is not available. This document provides the confirmed basic properties and contextual information. In lieu of specific experimental protocols for this compound, a generalized workflow for the characterization of a novel chemical entity is presented.

## Core Compound Identification

**Benzenedimethanamine-diethylamine** is a chemical compound primarily utilized in the field of targeted protein degradation.<sup>[1]</sup> It serves as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs).<sup>[1][2]</sup>

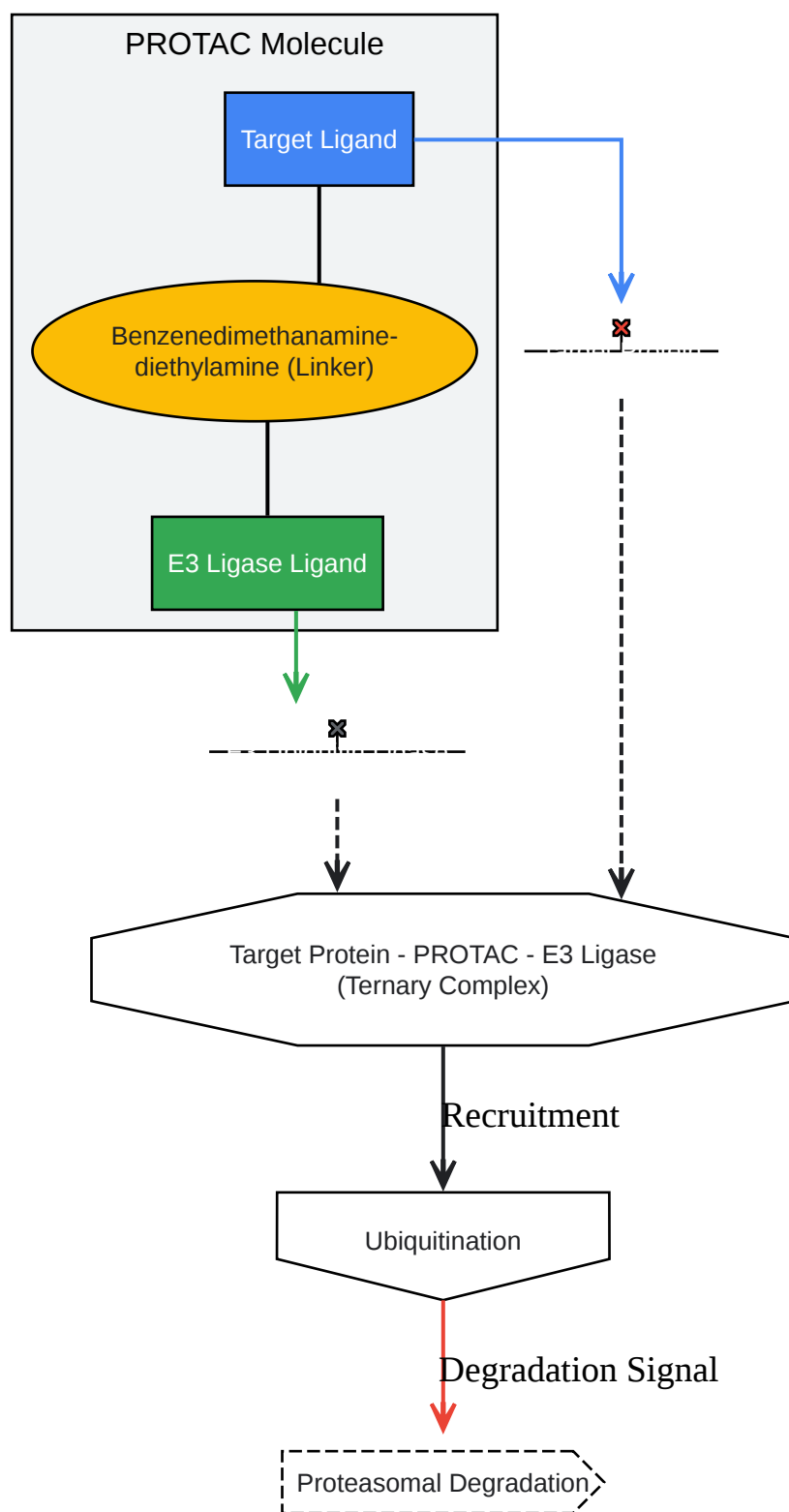
Property	Value	Source
CAS Number	71277-17-3	[2][3]
Molecular Formula	C16H32N6	[3][4]
Molecular Weight	308.47 g/mol	[2][3][4]
Synonyms	N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine); 1,4-Benzenedimethanamine, N,N,N',N'-tetrakis(2-aminoethyl); 1,4-Di[(bis(2-aminoethyl)amino)methyl]benzene	[3]

## Physicochemical and Experimental Data

Detailed experimental data such as melting point, boiling point, density, and solubility for **Benzenedimethanamine-diethylamine** (CAS 71277-17-3) are not consistently reported in publicly accessible scientific literature or commercial supplier data sheets. The hydrochloride salt is also mentioned, but specific property data is similarly lacking.[5]

## Role in Signaling and Drug Development: PROTAC Linker

**Benzenedimethanamine-diethylamine** functions as an alkyl chain-based linker in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][6][7] The linker component is a critical element that connects the ligand binding to the target protein and the ligand binding to the E3 ligase. The length and composition of the linker influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient protein degradation.[7]



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Conceptual role of **Benzenedimethanamine-diethylamine** as a linker in a PROTAC.

# Generalized Experimental Protocols for Compound Characterization

Due to the absence of specific experimental procedures for **Benzenedimethanamine-diethylamine**, a generalized workflow for the synthesis and characterization of a novel chemical compound is provided below. This represents a typical process in a research and development setting.

A. Synthesis and Purification: A hypothetical synthesis would likely involve the reaction of a suitable benzene derivative with diethylamine functionalities under controlled conditions. Purification of the crude product is essential and is typically achieved through methods such as column chromatography, recrystallization, or distillation to achieve high purity.

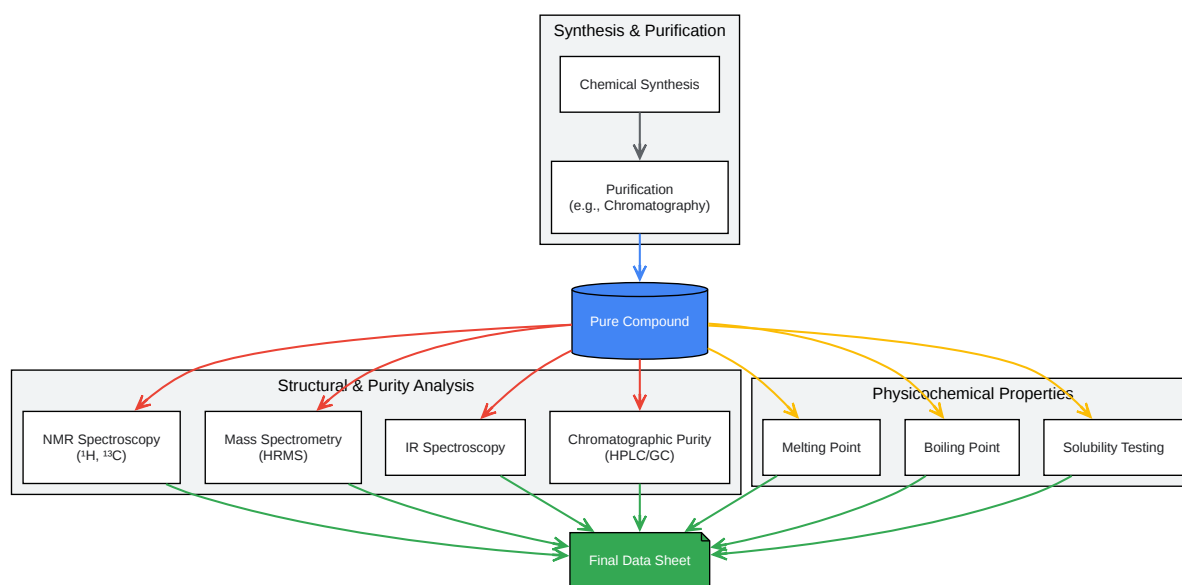
B. Structural Elucidation and Purity Assessment: A battery of analytical techniques is employed to confirm the structure and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Protocol: A small sample of the purified compound is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) may be used for more complex structures.
  - Purpose: To determine the chemical structure by identifying the connectivity of atoms and the chemical environment of protons and carbons.
- Mass Spectrometry (MS):
  - Protocol: The compound is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is used to determine the exact mass.
  - Purpose: To confirm the molecular weight and elemental composition of the compound.
- Infrared (IR) Spectroscopy:
  - Protocol: A sample is exposed to infrared radiation, and the absorption is measured as a function of wavelength.

- Purpose: To identify the presence of specific functional groups within the molecule.
- Chromatographic Purity (HPLC/GC):
  - Protocol: The compound is analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to detect any impurities.
  - Purpose: To determine the purity of the sample, often expressed as a percentage.

C. Physicochemical Property Determination: Standard methods are used to measure the key physical properties of the pure compound.

- Melting Point:
  - Protocol: A small amount of the solid compound is heated in a melting point apparatus, and the temperature range over which it melts is recorded.
  - Purpose: To determine the melting range, which is an indicator of purity.
- Boiling Point:
  - Protocol: For liquids, the temperature at which the vapor pressure equals the surrounding atmospheric pressure is determined, often under reduced pressure to prevent decomposition.
  - Purpose: To determine the boiling point.
- Solubility:
  - Protocol: The solubility of the compound is tested in a range of common solvents (e.g., water, ethanol, DMSO, dichloromethane) at a specified temperature.
  - Purpose: To understand the solubility profile, which is crucial for formulation and biological testing.



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Generalized workflow for the characterization of a novel chemical compound.

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## References

- 1. [medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine), 71277-17-3 | BroadPharm [broadpharm.com]
- 6. bocsci.com [bocsci.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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